8H-pteridin-4-one chemical structure and physicochemical properties
8H-pteridin-4-one chemical structure and physicochemical properties
Introduction
Pteridines represent a critical class of nitrogen-containing heterocyclic compounds, foundational to a myriad of biological processes. Among these, 1H-pteridine-2,4-dione, commonly known as lumazine, stands out for its central role as a biosynthetic precursor to riboflavin (Vitamin B2). While the user's query specified "8H-pteridin-4-one," it is scientifically imperative to clarify that this nomenclature likely refers to a less stable tautomeric form. The thermodynamically favored and most commonly referenced structure is 1H-pteridine-2,4-dione. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and biological significance, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Tautomerism
The core of lumazine is a pteridine ring system, which consists of a fused pyrimidine and pyrazine ring. The defining features of lumazine are the two oxo groups at positions 2 and 4 of the pteridine scaffold.
Nomenclature and Tautomeric Forms
The systematic IUPAC name for this compound is 1H-pteridine-2,4-dione . However, it is also widely known by its trivial name, lumazine , and as 2,4-dihydroxypteridine . The existence of multiple tautomeric forms is a key feature of lumazine's chemistry, arising from proton migration between nitrogen and oxygen atoms. The dilactam form (1H,3H-pteridine-2,4-dione) is the most stable and predominant tautomer in the solid state and in solution. However, other low-energy tautomers, such as the dilactim form, can exist in equilibrium and may play roles in its reactivity and biological function.[1] The presence of these tautomers can influence its spectroscopic properties, with different forms exhibiting distinct absorption and emission characteristics.[2]
Caption: Chemical structure of 1H-Pteridine-2,4-dione (Lumazine).
Physicochemical Properties
A thorough understanding of the physicochemical properties of lumazine is essential for its application in research and development, particularly in designing synthesis routes, analytical methods, and biological assays. The properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 1H-pteridine-2,4-dione | [PubChem][3] |
| Synonyms | Lumazine, 2,4(1H,3H)-Pteridinedione | [NIST][4] |
| CAS Number | 487-21-8 | [NIST][4] |
| Molecular Formula | C₆H₄N₄O₂ | [NIST][4] |
| Molecular Weight | 164.12 g/mol | [PubChem][3] |
| Appearance | Yellow crystalline powder | Guidechem |
| Melting Point | >350 °C | [Science of Synthesis][5] |
| Water Solubility | 0.125 g/100 mL (25 °C) | Guidechem |
| pKa₁ | 2.7 | Guidechem |
| LogP (Computed) | -1.0 | [PubChem][3] |
| Polar Surface Area | 84 Ų | [PubChem][3] |
| Hydrogen Bond Donors | 2 | [PubChem][3] |
| Hydrogen Bond Acceptors | 4 | [PubChem][3] |
Synthesis of 1H-Pteridine-2,4-dione
The most common and straightforward synthesis of the pteridine ring system, including lumazine, is achieved through the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound.[6][7]
Experimental Protocol: Synthesis from 5,6-Diaminouracil and Glyoxal
This protocol describes a typical condensation reaction to form the lumazine core structure. The causality behind this experimental choice lies in the high reactivity of the vicinal diamines of the pyrimidine precursor with the dicarbonyl functionality of glyoxal, leading to a regioselective cyclization to form the pyrazine ring.
Caption: Workflow for the synthesis of Lumazine.
Materials:
-
5,6-Diaminouracil
-
Glyoxal (40% solution in water)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 5,6-diaminouracil in deionized water.
-
To this suspension, add a stoichiometric equivalent of a 40% aqueous solution of glyoxal dropwise with stirring.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, lumazine, will precipitate out of the solution as a solid.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water, followed by a small amount of cold ethanol to facilitate drying.
-
Dry the product under vacuum to yield 1H-pteridine-2,4-dione.
This self-validating protocol relies on the insolubility of the product in the reaction medium upon cooling to drive the reaction to completion and simplify purification.
Biological Significance and Role in Riboflavin Biosynthesis
Lumazine is a key intermediate in the biosynthesis of riboflavin (Vitamin B2) in plants, fungi, and most microorganisms.[5] This pathway is absent in mammals, making the enzymes involved potential targets for antimicrobial agents.
The Role of Lumazine Synthase
The penultimate step in riboflavin synthesis is catalyzed by the enzyme lumazine synthase (EC 2.5.1.78).[5] This enzyme facilitates the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione with 3,4-dihydroxy-2-butanone 4-phosphate to produce 6,7-dimethyl-8-ribityllumazine.[5][8]
The final step is catalyzed by riboflavin synthase, which dismutates two molecules of 6,7-dimethyl-8-ribityllumazine to form one molecule of riboflavin and one molecule of the pyrimidinedione precursor, which is then recycled.[5]
The structure of lumazine synthase is notable, often forming highly stable icosahedral capsids composed of 60 identical subunits.[8][9] This self-assembling property has led to its investigation as a nanoparticle scaffold for vaccine development and drug delivery.[5][10]
Caption: Simplified Riboflavin Biosynthesis Pathway.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis and quantification of lumazine and its derivatives.
Experimental Protocol: HPLC Analysis of Lumazine
This protocol outlines a reverse-phase HPLC method suitable for the detection of lumazine. The choice of a C18 column is based on its versatility for separating moderately polar compounds like lumazine. The mobile phase composition is selected to achieve good resolution and peak shape.
Instrumentation and Conditions:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid in water). The exact ratio should be optimized for the specific column and system, but a starting point could be 10:90 (v/v) acetonitrile:buffer.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to an absorption maximum of lumazine (e.g., around 275 nm or 330 nm).
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh and dissolve a standard sample of lumazine in the mobile phase or a suitable solvent (e.g., a small amount of DMSO followed by dilution with water) to prepare a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For unknown samples, dissolve them in the mobile phase and filter through a 0.45 µm syringe filter before injection to remove any particulate matter.
This protocol is self-validating through the use of a calibration curve generated from known standards, ensuring accurate quantification of the analyte in unknown samples.
Spectroscopic Properties
The UV-Visible absorption and fluorescence spectra of lumazine are key to its detection and characterization.
-
UV-Visible Absorption: Lumazine typically exhibits two main absorption bands. In aqueous solution, these are found at approximately 275 nm and 330 nm.
-
Fluorescence: Lumazine is fluorescent, with an emission maximum that can be influenced by the solvent and the excitation wavelength, reflecting the presence of different tautomers.[2] When excited around 350 nm, it typically shows an emission peak around 380 nm.[2] However, excitation at shorter wavelengths (e.g., 275 nm) can reveal a second, red-shifted emission band around 430-450 nm, which is attributed to the dilactim tautomer.[2]
Conclusion
1H-Pteridine-2,4-dione (lumazine) is a heterocyclic compound of significant chemical and biological interest. Its role as a precursor in the essential riboflavin biosynthesis pathway makes it a subject of study in enzymology and for the development of novel antimicrobial agents. Furthermore, the unique self-assembling properties of its associated enzyme, lumazine synthase, have opened new avenues in nanotechnology and vaccine development. The synthetic and analytical protocols detailed in this guide provide a robust framework for researchers to work with this important molecule. A thorough understanding of its physicochemical properties, particularly its tautomerism, is crucial for the accurate interpretation of experimental data and for harnessing its full potential in various scientific applications.
References
-
Kondrashova, S. A., Polyancev, F. M., & Latypov, S. K. (2021). Tautomeric preference in lumazines, deazalumazines, isoalloxazines and pyrimidines and its effect on the reactivity of alkyl groups. Bioorganic Chemistry, 109, 104725. [Link]
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Zhang, X., et al. (2001). X-ray structure analysis and crystallographic refinement of lumazine synthase from the hyperthermophile Aquifex aeolicus at 1.6 A resolution. Journal of Molecular Biology, 306(5), 1099-114. [Link]
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SIELC Technologies. (2018). Separation of Lumazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Wessner, H., et al. (2020). Second career of a biosynthetic enzyme: Lumazine synthase as a virus-like nanoparticle in vaccine development. Vaccines, 8(3), 365. [Link]
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Schott, K., et al. (1990). Biosynthesis of riboflavin: Lumazine synthase of Escherichia coli. The Journal of Biological Chemistry, 265(26), 15651-15653. [Link]
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PubChem. (n.d.). Lumazine. National Center for Biotechnology Information. [Link]
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Gautier, C., et al. (2006). Comparison of the fluorescence emission spectra of lumazine (2) obtained with Aex 275 nm (--) and Aex 354 nm (------) in ethanol (c = 2 X 10 -4 M). ResearchGate. [Link]
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Sayed A. Ahmed et al. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219. [Link]
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National Institute of Standards and Technology. (n.d.). Lumazine. NIST Chemistry WebBook. [Link]
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Science of Synthesis. (2004). Product Class 21: Pteridines and Related Structures. Thieme. [Link]
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